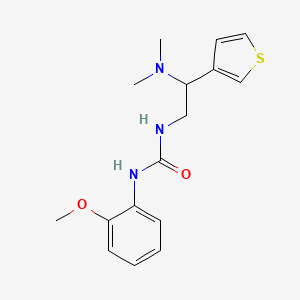

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

This compound is a urea derivative featuring a dimethylamino group, a thiophen-3-yl substituent, and a 2-methoxyphenyl moiety.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-19(2)14(12-8-9-22-11-12)10-17-16(20)18-13-6-4-5-7-15(13)21-3/h4-9,11,14H,10H2,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFKVCWMVSSEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=CC=C1OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach includes:

Formation of the Intermediate: The initial step often involves the reaction of 2-(thiophen-3-yl)ethylamine with dimethylamine under controlled conditions to form the intermediate 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.

Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product, this compound. This step typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: m-CPBA, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea exerts its effects is largely dependent on its interaction with biological targets. The dimethylamino group may interact with neurotransmitter receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, while the methoxyphenyl urea moiety may form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to urea derivatives with variations in aromatic/heterocyclic substituents and side chains (Table 1).

Table 1. Structural Comparison of Urea Derivatives

Pharmacological and Physicochemical Properties

- M64 and M64HCl () : These analogs demonstrate high purity (>98%) and water solubility (as hydrochloride salt), critical for in vivo efficacy. M64 activates FAK, a key regulator of cell adhesion and survival, with demonstrated therapeutic effects in intestinal inflammation models .

- The 2-methoxyphenyl group could enhance membrane permeability but reduce solubility relative to M64’s morpholino substituent .

- CAP-1 () : Features a furan-thioether linkage, which may improve metabolic stability compared to the target compound’s thiophene moiety .

Research Implications and Limitations

Key limitations include:

- Substituent-Driven Variability: Thiophene vs. pyridine or morpholino groups may significantly alter target selectivity and pharmacokinetics.

Biological Activity

Overview of Biological Activity

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic compound that may exhibit various biological activities due to its structural components. Compounds with similar structures often show potential as pharmaceuticals, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Antimicrobial Activity

Compounds containing thiophene and urea moieties have been studied for their antimicrobial properties. For instance:

- Antibacterial Effects : Many derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 1.9 to 125 µg/mL, indicating potent antibacterial effects .

- Antifungal Properties : Some compounds have demonstrated antifungal activity, outperforming standard treatments like fluconazole, with MIC values ranging from 106.91 to 208.59 µM .

The mechanisms through which these compounds exert their biological effects often include:

- Inhibition of Protein Synthesis : Many compounds disrupt bacterial protein synthesis pathways, leading to bactericidal effects .

- Biofilm Disruption : Certain derivatives have shown efficacy in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria such as MRSA .

Case Studies

- Study on Antibacterial Activity : A study evaluated a series of urea derivatives against various bacterial strains, reporting that some exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics. The most active compound showed an MIC of 0.09 mmol/L against Staphylococcus aureus .

- Fungal Activity Evaluation : Another research focused on the antifungal potential of thiophene-containing urea derivatives, revealing that specific compounds demonstrated superior activity compared to conventional antifungals, suggesting a promising avenue for further development in antifungal therapies .

Summary Table of Biological Activities

| Compound Type | Activity Type | MIC Range (µg/mL) | Notes |

|---|---|---|---|

| Urea Derivatives | Antibacterial | 1.9 - 125 | Effective against Gram-positive strains |

| Thiophene-containing Compounds | Antifungal | 106.91 - 208.59 | Surpassed fluconazole in efficacy |

| Urea Derivatives | Biofilm Inhibition | Varies | Effective against MRSA biofilms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.